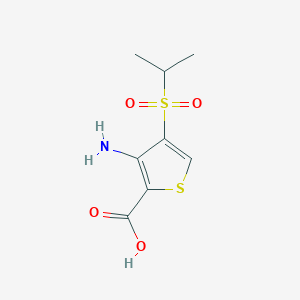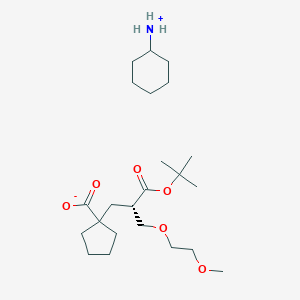
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is a compound that could be synthesized through various chemical reactions, involving thiophene derivatives which are known for their significance in the development of various chemical entities with potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of thiophene derivatives often involves palladium-catalyzed reactions, decarboxylation, and C-H bond cleavage to yield tetraarylated products. For instance, thiophene carboxylic acids can undergo perarylation in the presence of a palladium catalyst to give corresponding tetraarylated products with good yields (Nakano et al., 2008). Additionally, amino-substituted thiophenes can be synthesized via reactions involving carbonyl compounds and nitrous acid, leading to various heterocyclic compounds (Zinchenko et al., 2009).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid, is characterized by their heterocyclic framework which plays a crucial role in their chemical reactivity and potential interactions in biological systems. X-ray diffraction methods have been used to characterize molecular adducts of thiophene with other compounds, providing insights into their structural configurations (Lynch et al., 1998).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including decarboxylative C-H/C-H cross-coupling, which is facilitated by rhodium(III)-catalyzed processes. This method allows for the synthesis of biaryl scaffolds with diverse substitution patterns, demonstrating the versatility of thiophene compounds in chemical synthesis (Zhang et al., 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structures
Acid Cyclization in Heterocycles : 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid is involved in reactions with carbonyl compounds and nitrous acid, leading to the synthesis of various heterocyclic compounds like dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines and cinnolines (Zinchenko et al., 2009).
Synthesis of Antinociceptive Compounds : Derivatives of thiophene-3-carboxylic acid are used to create N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides with potential antinociceptive properties (Shipilovskikh et al., 2020).
Antimicrobial Applications : Thiophene derivatives, including those related to 3-amino-thiophene-2-carboxylic acid, show promising antimicrobial activities against various strains (El-Gaby et al., 2002).
Structural Characterization and Bioassays : Novel thiophene-containing compounds have been synthesized for their interesting biological activities, including anticancer, antibacterial, antiviral, and antioxidant activities. Their molecular structures are characterized by various spectroscopic methods (Mabkhot et al., 2017).
Advanced Material Synthesis
Electrochemical Applications : Thiophene derivatives are synthesized for applications in electrochemical DNA sensors, showing specific electrochemical characteristics suitable for biological recognition (Kang et al., 2004).
Catalytic Chemical Synthesis : Thiophene derivatives are used as catalysts for efficient amide bond synthesis between carboxylic acids and amines, applicable to a wide range of substrates (Mohy El Dine et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c1-4(2)15(12,13)5-3-14-7(6(5)9)8(10)11/h3-4H,9H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJXLQQZOLCMMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381029 |
Source


|
| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-89-5 |
Source


|
| Record name | 3-Amino-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)




![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)





